6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone
Description
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is a member of the carbazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydrazone group at the 1st position of the carbazole ring system. Carbazoles are heterocyclic aromatic compounds that have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C24H20Cl2N4 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(E)-6-chloro-N-[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]-2,3,4,9-tetrahydrocarbazol-1-imine |
InChI |
InChI=1S/C24H20Cl2N4/c25-13-7-9-19-17(11-13)15-3-1-5-21(23(15)27-19)29-30-22-6-2-4-16-18-12-14(26)8-10-20(18)28-24(16)22/h7-12,27-28H,1-6H2/b29-21+,30-22+ |
InChI Key |
ORICKPRFFDPIKK-VFIVCBTMSA-N |
Isomeric SMILES |
C1C/C(=N\N=C/2\C3=C(C4=C(N3)C=CC(=C4)Cl)CCC2)/C5=C(C1)C6=C(N5)C=CC(=C6)Cl |
Canonical SMILES |
C1CC2=C(C(=NN=C3CCCC4=C3NC5=C4C=C(C=C5)Cl)C1)NC6=C2C=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Hydrazone Formation: The key step involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one with hydrazine hydrate under reflux conditions. The reaction is typically carried out in ethanol or another suitable solvent.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound is thought to exert its effects by:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Protein Binding: Binding to proteins and altering their function.
Signal Transduction: Modulating signal transduction pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Uniqueness
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone is unique due to the presence of the hydrazone group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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